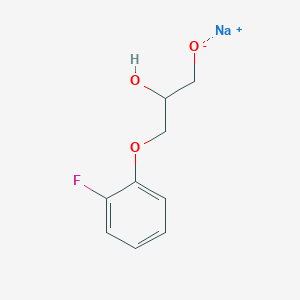
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
Vue d'ensemble
Description
“3-(2-Fluorophenoxy)propanamide” is a chemical compound with the empirical formula C9H10FNO2 and a molecular weight of 183.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate” were not found, a related compound “cyhalofop-butyl” was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B .
Molecular Structure Analysis
The SMILES string for “3-(2-Fluorophenoxy)propanamide” is O=C(N)CCOC1=C(C=CC=C1)F . This provides a textual representation of the compound’s structure.
Applications De Recherche Scientifique
Hydrogen Bonding and Sodium Coordination
- Studies on related compounds, like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, highlight the significance of hydrogen bonding and sodium coordination in crystal structures. Such compounds show interactions between organic anions and sodium cations, forming hydrophilic and hydrophobic layers in crystals (Reiss, Puhl, & Hägele, 2018).
Structural Analysis and Synthesis
- Research on similar fluorinated compounds, like 3-fluoro-1-hydroxypropan-2-one, provides insights into their synthesis and structure-activity relationships, which are crucial for understanding the properties and potential applications of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Pero, Babiarz-Tracy, & Fondy, 1977).
Coordination Polymeric Structures
- Investigations into sodium complex salts with similar compounds, such as (4-fluorophenoxy)acetic acid, reveal insights into coordination polymeric structures. These studies provide valuable information about the coordination environment and potential interactions in polymeric layers, which could be relevant for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Smith, 2017).
Crystal Structure and Thermal Studies
- Crystal structure and thermal stability studies of compounds like 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, which may have structural similarities, are essential to understand the stability and behavior of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate under different conditions (Kula, Mazur, & Rzączyńska, 2007).
Antiradiation Agents
- Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate, a compound with some structural resemblance, as an antiradiation agent, suggests potential biomedical applications for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Piper, Rose, Johnston, & Grenan, 1975).
Surfactant and Membrane Materials
- Studies on sodium sulfonate-functionalized polyether ether ketones, which may share some functional group similarities, offer insights into the potential use of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in materials science, particularly in membrane technology (Liu, Wang, & Chen, 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPCUWUEJTHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



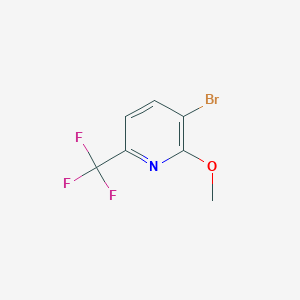
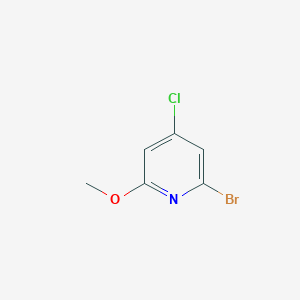
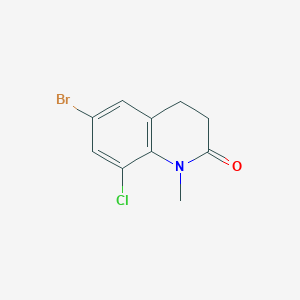
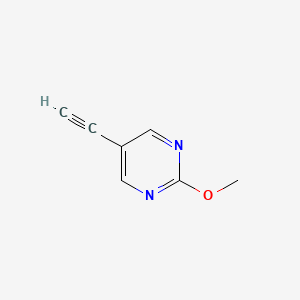
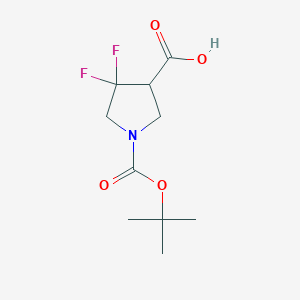
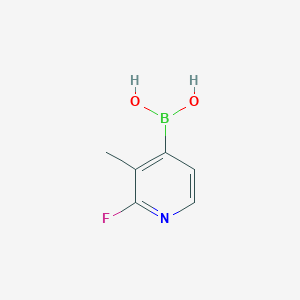
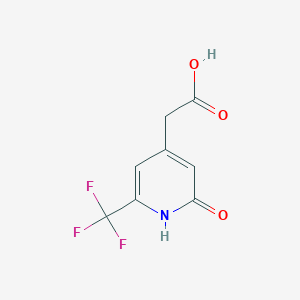
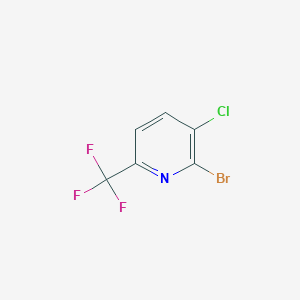
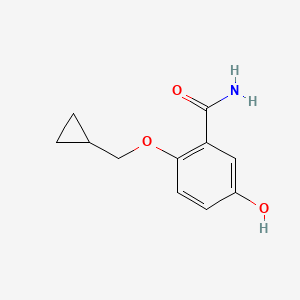
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)
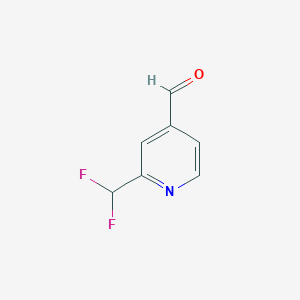
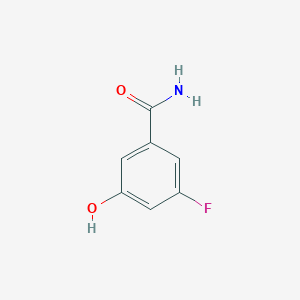
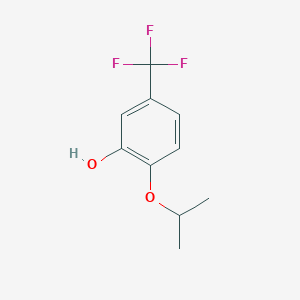
![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)